molecular formula C11H14O2 B8354590 Methyl 2-ethyl-3-methylbenzoate

Methyl 2-ethyl-3-methylbenzoate

Cat. No. B8354590
M. Wt: 178.23 g/mol
InChI Key: DUAAJHRYIXIBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=Cc1c(C)cccc1C(=O)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:14][CH2:15][O:16][C:17](=[O:18])[CH3:19].[CH3:1][O:2][C:3]([c:4]1[c:5]([CH:11]=[CH2:12])[c:6]([CH3:10])[cH:7][cH:8][cH:9]1)=[O:13]>>[CH3:1][O:2][C:3]([c:4]1[c:5]([CH2:11][CH3:12])[c:6]([CH3:10])[cH:7][cH:8][cH:9]1)=[O:13]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
C=Cc1c(C)cccc1C(=O)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=Cc1c(C)cccc1C(=O)OC

Outcomes

Product
Name
Type
product
Smiles
CCc1c(C)cccc1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.